molecular formula C9H12O B101797 2,5-Cyclohexadien-1-one, 3,4,4-trimethyl- CAS No. 17429-31-1

2,5-Cyclohexadien-1-one, 3,4,4-trimethyl-

Cat. No. B101797
CAS RN: 17429-31-1
M. Wt: 136.19 g/mol
InChI Key: XWYNZKIPFPUMPJ-UHFFFAOYSA-N
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Description

2,5-Cyclohexadien-1-one, 3,4,4-trimethyl- is a chemical compound that is commonly used in scientific research. It is a yellow crystalline solid that is soluble in organic solvents like ethanol and ether. This compound has a wide range of applications in various fields of science, including biochemistry, pharmacology, and organic chemistry.

Mechanism Of Action

The mechanism of action of 2,5-Cyclohexadien-1-one, 3,4,4-trimethyl- is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain.

Biochemical And Physiological Effects

2,5-Cyclohexadien-1-one, 3,4,4-trimethyl- has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have potential anti-cancer effects by inhibiting the growth of cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2,5-Cyclohexadien-1-one, 3,4,4-trimethyl- in lab experiments is its stability and solubility in organic solvents. It is also relatively easy to synthesize. However, one of the limitations is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the research on 2,5-Cyclohexadien-1-one, 3,4,4-trimethyl-. One direction is to further investigate its potential therapeutic effects in the treatment of various diseases, including cancer and inflammation. Another direction is to study its mechanism of action in more detail to better understand its effects on biological systems. Additionally, there is potential for the development of new compounds based on the structure of 2,5-Cyclohexadien-1-one, 3,4,4-trimethyl- with improved therapeutic properties.

Synthesis Methods

The synthesis of 2,5-Cyclohexadien-1-one, 3,4,4-trimethyl- can be achieved by several methods. One of the most common methods is the Friedel-Crafts acylation of 2,5-dimethylphenol with acetyl chloride in the presence of aluminum chloride. This reaction yields 2,5-dimethyl-4-(3,4,4-trimethylcyclohexa-1,5-dien-1-yl)-3-oxocyclohexa-2,5-dien-1-yl acetate, which can be hydrolyzed to obtain 2,5-Cyclohexadien-1-one, 3,4,4-trimethyl-.

Scientific Research Applications

2,5-Cyclohexadien-1-one, 3,4,4-trimethyl- has a wide range of scientific research applications. It is commonly used as a reagent in organic chemistry for the synthesis of various compounds. It is also used in biochemistry and pharmacology research as a model compound for studying the mechanism of action of other compounds. Additionally, it has been shown to have potential therapeutic effects in the treatment of various diseases, including cancer and inflammation.

properties

CAS RN

17429-31-1

Product Name

2,5-Cyclohexadien-1-one, 3,4,4-trimethyl-

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

3,4,4-trimethylcyclohexa-2,5-dien-1-one

InChI

InChI=1S/C9H12O/c1-7-6-8(10)4-5-9(7,2)3/h4-6H,1-3H3

InChI Key

XWYNZKIPFPUMPJ-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C=CC1(C)C

Canonical SMILES

CC1=CC(=O)C=CC1(C)C

Other CAS RN

17429-31-1

synonyms

3,4,4-Trimethyl-2,5-cyclohexadien-1-one

Origin of Product

United States

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